4-Methoxybenzo[d][1,3]dioxole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPSYHNUKWPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343823 | |
| Record name | 4-methoxy-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-95-4 | |
| Record name | 4-Methoxy-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 4 Methoxybenzo D 1 2 Dioxole
Classical Synthetic Routes to the 4-Methoxybenzo[d]chemicalbook.comerowid.orgdioxole Core
The construction of the 4-methoxybenzo[d] chemicalbook.comdioxole scaffold can be achieved through various synthetic pathways, often involving multi-step sequences that begin from readily available precursors.
Multi-step Total Synthesis Approaches
Multi-step total synthesis provides a versatile platform for the creation of the 4-methoxybenzo[d] chemicalbook.comdioxole core, often as part of the synthesis of more complex natural products. A notable example is the synthesis of myristicin (B1677595), a naturally occurring phenylpropanoid. One approach to a related structure, homomyristicinic acid, starts from myristicin (I), which is first isomerized to isomyristicin (B1672262) (II). The double bond in isomyristicin is then cleaved through hydroxylation followed by oxidation with vanadium pentoxide to yield the aldehyde (III). This aldehyde is subsequently reduced to the corresponding alcohol (IV) using sodium borohydride (B1222165). The alcohol is then converted to a chloro derivative (V) with thionyl chloride, which is followed by cyanation to produce the nitrile (VI). Finally, basic hydrolysis of the nitrile furnishes homomyristicinic acid (VII).
Another multi-step synthesis involves the conversion of myristicin to myristicin ketone. sciencepublishinggroup.comscispace.com This process begins with the isolation of myristicin from nutmeg oil. The allyl group of myristicin undergoes oxymercuration-demercuration using mercury acetate (B1210297) and sodium borohydride to form myristicin alcohol. scispace.com This secondary alcohol is then oxidized with pyridinium (B92312) chlorochromate (PCC) to yield myristicin ketone, also known as (3-methoxy-4,5-methylenedioxyphenyl)-2-propanone. sciencepublishinggroup.comscispace.com
These syntheses highlight the strategic manipulation of functional groups on a precursor already containing the benzo[d] chemicalbook.comdioxole moiety to achieve the desired target molecule.
Precursor Design and Elaboration in 4-Methoxybenzo[d]chemicalbook.comerowid.orgdioxole Synthesis
The design and elaboration of precursors are fundamental to the successful synthesis of 4-methoxybenzo[d] chemicalbook.comdioxole derivatives. A common starting material is piperonal, which can be readily reduced to the corresponding alcohol using sodium borohydride. ineosopen.org This alcohol can then be further functionalized. For instance, it can be reacted with 4-nitrophenyl chlorocarbonate to form a carbonate, which serves as a reactive intermediate for further coupling reactions. ineosopen.org
Another key precursor, 4-methoxybenzo[d] chemicalbook.comdioxole-5-carbaldehyde, can be oxidized to the corresponding carboxylic acid. ineosopen.orgcymitquimica.com This transformation can be achieved using silver nitrate (B79036) and potassium hydroxide. ineosopen.org The resulting 4-methoxybenzo[d] chemicalbook.comdioxole-5-carboxylic acid is a valuable building block for the synthesis of amides and other derivatives. ineosopen.org
Furthermore, bromination of the aromatic ring of the benzo[d] chemicalbook.comdioxole core provides a handle for introducing further complexity. For example, 4-(benzyloxy)-5-bromo-7-methoxybenzo[d] chemicalbook.comdioxole can be synthesized and subsequently used in coupling reactions. nih.gov The strategic placement of a bromine atom allows for the application of powerful cross-coupling methodologies, as discussed in the following section.
Functionalization Reactions of 4-Methoxybenzo[d]chemicalbook.comerowid.orgdioxole Derivatives
Once the 4-methoxybenzo[d] chemicalbook.comdioxole core is established, a variety of functionalization reactions can be employed to introduce diverse substituents and build more complex molecular architectures.
Carbon-Carbon Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Applications
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to derivatives of 4-methoxybenzo[d] chemicalbook.comdioxole. orgsyn.org
The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been utilized in the synthesis of new 1,3-benzodioxole (B145889) derivatives. worldresearchersassociations.com For instance, a brominated 1,3-benzodioxole derivative can be coupled with various aryl boronic acids in the presence of a palladium catalyst like PdCl2(PPh3)2 to furnish biaryl structures. worldresearchersassociations.comresearchgate.net The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides or pseudohalides and amines. organic-chemistry.org This methodology enables the introduction of a wide range of amino groups onto the 4-methoxybenzo[d] chemicalbook.comdioxole scaffold, providing access to a diverse set of arylamine derivatives. nih.gov The development of specific ligands has been instrumental in expanding the scope and efficiency of this transformation. organic-chemistry.org
| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Bromo-1,3-benzodioxole derivative, Aryl boronic acid | PdCl2(PPh3)2, K2CO3 | Biaryl-substituted 1,3-benzodioxole |
| Buchwald-Hartwig | Bromo-1,3-benzodioxole derivative, Amine | Pd(OAc)2, X-Phos, KOt-Bu | Arylamine-substituted 1,3-benzodioxole |
Functional Group Transformations and Derivatization
Beyond cross-coupling reactions, a wide range of functional group transformations can be performed on 4-methoxybenzo[d] chemicalbook.comdioxole derivatives to create new compounds. solubilityofthings.com These transformations often involve the manipulation of substituents on the aromatic ring or on side chains.
Common transformations include:
Oxidation: Aldehyde groups can be oxidized to carboxylic acids. ineosopen.org
Reduction: Aldehydes can be reduced to alcohols using reagents like sodium borohydride. ineosopen.org
Amide Coupling: Carboxylic acid derivatives can be coupled with amines to form amides, often facilitated by coupling agents like diisopropylcarbodiimide (DIC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). ineosopen.org
Esterification: The formation of esters from carboxylic acids and alcohols is another common derivatization strategy. evitachem.com
Substitution Reactions: Halogenated derivatives can undergo nucleophilic substitution reactions, for example, the displacement of a bromide with an azide (B81097) group. worldresearchersassociations.com
These transformations are essential for building molecular diversity and for the synthesis of target molecules with specific properties.
Heterocyclic Ring Annulation and Formation of Schiff Bases, Pyrans, and Triazoles with 4-Methoxybenzo[d]chemicalbook.comerowid.orgdioxole Moieties
The 4-methoxybenzo[d] chemicalbook.comdioxole moiety can be incorporated into various heterocyclic systems, leading to compounds with a broad spectrum of potential applications.
Schiff Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. scispace.com Derivatives of 4-methoxybenzo[d] chemicalbook.comdioxole containing an aldehyde or amine functionality can be used to synthesize Schiff bases. jmchemsci.comjmchemsci.com For example, 4-methoxycinnamic acid, a related structure, can be converted to a carbohydrazide, which then reacts with carbonyl compounds to form Schiff bases. jmchemsci.com These reactions are often carried out in an acidic medium and can be catalyzed by natural acids. scispace.com
Pyrans: Pyrans are six-membered heterocyclic compounds containing an oxygen atom. The synthesis of 4H-pyran derivatives can be achieved through multi-component reactions. nih.govnih.gov A typical approach involves the one-pot condensation of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. nih.gov By using an aldehyde bearing the 4-methoxybenzo[d] chemicalbook.comdioxole scaffold, this moiety can be incorporated into the resulting pyran ring system. These reactions can be catalyzed by various catalysts, including environmentally benign options like sodium alginate in water. nih.gov
Triazoles: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. The Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is a powerful method for the synthesis of 1,2,3-triazoles from an azide and an alkyne. nih.govorganic-chemistry.org A 4-methoxybenzo[d] chemicalbook.comdioxole derivative containing an azide group can react with a terminal alkyne in the presence of a copper(I) catalyst to form the corresponding 1,4-disubstituted 1,2,3-triazole. worldresearchersassociations.com This methodology provides a highly efficient and regioselective route to triazole-containing benzodioxole derivatives.
| Heterocycle | Key Precursor Functionality | Reaction Type |
| Schiff Base | Aldehyde or Amine | Condensation |
| Pyran | Aldehyde | Multi-component condensation |
| Triazole | Azide | 1,3-Dipolar cycloaddition |
Green Chemistry Principles in 4-Methoxybenzo[d]cymitquimica.comgoogle.comdioxole Synthesis
The integration of green chemistry principles into the synthesis of fine chemicals like 4-Methoxybenzo[d] cymitquimica.comgoogle.comdioxole is crucial for developing sustainable and environmentally benign industrial processes. While specific literature on "green" syntheses of this exact compound is not abundant, the broader principles of green chemistry can be applied to its hypothetical or actual production routes.
Key green chemistry principles applicable to the synthesis of 4-Methoxybenzo[d] cymitquimica.comgoogle.comdioxole and its derivatives include:
Atom Economy: Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions are generally preferred over substitution reactions which generate by-products.
Use of Safer Solvents and Auxiliaries: Traditional syntheses often employ volatile and hazardous organic solvents. Green approaches advocate for the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions, where feasible, represent an ideal scenario.
Use of Renewable Feedstocks: While not always directly applicable to the synthesis of a specific small molecule, the use of starting materials derived from renewable resources is a core tenet of green chemistry.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which minimizes waste. For the synthesis of benzo[d] cymitquimica.comgoogle.comdioxole derivatives, various catalytic systems can be envisaged, including phase-transfer catalysts for alkylation steps or metal catalysts for cross-coupling reactions.
A hypothetical green synthesis of a 4-Methoxybenzo[d] cymitquimica.comgoogle.comdioxole derivative could involve the use of a non-toxic solvent, a recyclable catalyst, and a reaction pathway that minimizes the number of steps and waste generated.
Regioselectivity and Stereochemical Control in 4-Methoxybenzo[d]cymitquimica.comgoogle.comdioxole Synthesis
Regioselectivity and stereochemical control are paramount in the synthesis of complex molecules derived from 4-Methoxybenzo[d] cymitquimica.comgoogle.comdioxole, especially when targeting biologically active compounds.
Regioselectivity: The substitution pattern on the aromatic ring of 4-Methoxybenzo[d] cymitquimica.comgoogle.comdioxole directs the position of incoming electrophiles or nucleophiles. The existing methoxy (B1213986) and dioxole groups exert an electronic influence that can be exploited to achieve regioselective functionalization. For example, in electrophilic aromatic substitution reactions, the electron-donating nature of the methoxy and methylenedioxy groups will direct incoming electrophiles to specific positions on the benzene (B151609) ring.
In the synthesis of more complex derivatives, such as the aglycon of Actinoflavoside, regioselective oxidation of a methyl group at a specific position on a related chroman-4-one structure was a key step. researchgate.net This highlights the importance of choosing appropriate reagents and reaction conditions to achieve the desired regiochemical outcome.
Stereochemical Control: While 4-Methoxybenzo[d] cymitquimica.comgoogle.comdioxole itself is achiral, its derivatives often contain stereocenters. The controlled introduction of these stereocenters is a significant challenge in synthetic organic chemistry. Strategies for achieving stereochemical control include:
Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.
Asymmetric catalysis: The use of a chiral catalyst can enantioselectively or diastereoselectively transform a prochiral substrate into a chiral product.
Substrate control: The existing stereocenters in a molecule can influence the stereochemistry of newly formed stereocenters.
In the synthesis of a derivative of narciclasine, stereochemical control was crucial in the formation of an epoxide ring and in the subsequent arene-epoxide cyclization, demonstrating the application of these principles in creating complex, stereochemically defined molecules from a benzo[d] cymitquimica.comgoogle.comdioxole core. nih.gov
The following table summarizes some synthetic transformations on benzo[d] cymitquimica.comgoogle.comdioxole derivatives where regioselectivity is a key consideration.
| Starting Material | Reagent(s) | Product | Reaction Type | Ref |
| 5-Bromo-7-methoxybenzo[d] cymitquimica.comgoogle.comdioxol-4-ol | NaH, BnBr | 4-(Benzyloxy)-5-bromo-7-methoxybenzo[d] cymitquimica.comgoogle.comdioxole | Williamson Ether Synthesis | nih.gov |
| 4-methoxybenzo[d] cymitquimica.comgoogle.comdioxole | NaCN in DMSO | 2-(7-methoxybenzo[d] cymitquimica.comgoogle.comdioxol-5-yl)acetonitrile | Nucleophilic Substitution | google.com |
| 7-methoxybenzo[d] cymitquimica.comgoogle.comdioxol-4-ol | DBDMH | 5-Bromo-7-methoxybenzo[d] cymitquimica.comgoogle.comdioxol-4-ol | Electrophilic Bromination | nih.gov |
Advanced Structural Elucidation and Computational Characterization of 4 Methoxybenzo D 1 2 Dioxole and Its Analogues
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable tools for elucidating the structure of 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole. By probing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide a detailed picture of the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in 4-Methoxybenzo[d]iucr.orgtandfonline.comdioxole Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each atom.
For 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole, the ¹H NMR spectrum typically shows distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylenedioxy group protons. The aromatic protons appear as a complex multiplet in the aromatic region of the spectrum. The methoxy group (–OCH₃) protons characteristically appear as a sharp singlet, while the protons of the methylenedioxy (–O–CH₂–O–) group also produce a singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for a derivative, 4-methoxybenzaldehyde, shows a peak for the methoxy carbon at approximately 55.7 ppm and aromatic carbons in the 114-164 ppm range. rsc.org For 1,3-Dioxolane (B20135), a related cyclic ether, the carbon of the O-C-O group appears at a distinct chemical shift. nih.gov In the case of 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole, one would expect to see signals corresponding to the methoxy carbon, the methylenedioxy carbon, and the eight carbons of the benzodioxole ring system. The chemical shifts are influenced by the electron-donating effects of the oxygen atoms.
Interactive Table: Representative NMR Data for 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole Analogues
| Compound | Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| 4-Methoxybenzaldehyde | ¹³C | 55.7 | Singlet | -OCH₃ |
| 114.5 | Doublet | Aromatic CH | ||
| 129.7 | Singlet | Aromatic C | ||
| 131.8 | Doublet | Aromatic CH | ||
| 164.2 | Singlet | Aromatic C-O | ||
| 191.3 | Singlet | C=O | ||
| Myristicin (B1677595) | ¹³C | 39.4 | Triplet | Allyl CH₂ |
| 56.1 | Quartet | -OCH₃ | ||
| 101.1 | Triplet | -O-CH₂-O- | ||
| 108.3 | Doublet | Aromatic CH | ||
| 115.5 | Doublet | Aromatic CH | ||
| 115.8 | Doublet | Allyl =CH₂ | ||
| 132.3 | Singlet | Aromatic C | ||
| 137.9 | Doublet | Allyl -CH= | ||
| 139.7 | Singlet | Aromatic C | ||
| 143.9 | Singlet | Aromatic C | ||
| 148.0 | Singlet | Aromatic C |
Note: Data for 4-Methoxybenzaldehyde is from a DMSO-d6 solution rsc.org. Data for Myristicin is predicted.
Fourier Transform Infrared (FT-IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole, the FT-IR spectrum would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring and the methoxy group, C=C stretching vibrations within the aromatic ring, and prominent C-O stretching vibrations for the ether and methylenedioxy groups. pg.edu.plresearchgate.net For example, aromatic C-H stretching typically occurs above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. The C-O stretching of aryl ethers usually appears in the 1275-1200 cm⁻¹ region. libretexts.org In a related compound, 7-Methoxybenzo[d] iucr.orgtandfonline.comdioxole-5-carbaldehyde, FT-IR analysis was performed using a KBr technique. nih.gov
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily for conjugated systems. mdpi.com The benzodioxole ring system is a chromophore that absorbs UV light. The presence of the methoxy group, an auxochrome, can shift the wavelength of maximum absorption (λmax). uomustansiriyah.edu.iq Benzene (B151609) itself exhibits a secondary absorption band around 255 nm, and the addition of auxochromes like -OH or -OCH₃ can cause a bathochromic (red) shift to longer wavelengths. uomustansiriyah.edu.iq The UV-Vis spectrum of 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole is therefore useful for confirming the presence of the conjugated aromatic system. Studies on related benzodioxole derivatives show absorption maxima that are sensitive to solvent polarity, indicating changes in the electronic distribution upon excitation. docbrown.info
Interactive Table: Expected FT-IR and UV-Vis Data for 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole
| Spectroscopic Technique | Feature | Expected Range/Value | Functional Group Assignment |
| FT-IR | Wavenumber (cm⁻¹) | 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (-OCH₃) | ||
| ~1600, ~1490 | Aromatic C=C Stretch | ||
| 1275-1200 | Aryl-O Stretch (Ether) | ||
| 1100-1020 | C-O Stretch (Methylenedioxy) | ||
| UV-Vis | λmax (nm) | 255-290 | π → π* transition (Aromatic System) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. msu.edu For 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole (C₈H₈O₃), the molecular weight is 152.15 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to this mass would be the molecular ion peak [M]⁺. nih.gov
The fragmentation pattern provides a fingerprint of the molecule. Fragmentation of the molecular ion occurs at the weakest bonds and results in stable fragments. uni-saarland.de For 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole, common fragmentation pathways would involve the loss of a methyl radical (•CH₃, mass 15) from the methoxy group to form a stable cation at m/z 137. Another likely fragmentation is the loss of formaldehyde (B43269) (CH₂O, mass 30) from the dioxole ring. The stability of the aromatic ring means that the molecular ion peak is often relatively intense. docbrown.info In the GC-MS data for the closely related compound myristicin (C₁₁H₁₂O₃, MW 192), prominent peaks are observed at m/z 192 (molecular ion), 165, and 127, indicating characteristic fragmentation pathways. nih.gov
Interactive Table: Predicted Mass Spectrometry Fragmentation for 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 152 | [C₈H₈O₃]⁺• (Molecular Ion) | - |
| 137 | [C₇H₅O₃]⁺ | •CH₃ |
| 122 | [C₈H₆O₂]⁺• | CH₂O |
| 109 | [C₆H₅O₂]⁺ | •CHO, •CH₃ |
| 77 | [C₆H₅]⁺ | C₂H₃O₃ |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic techniques reveal the connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional structure of a compound in its solid, crystalline state. hmdb.caresearchgate.net This method allows for the precise measurement of bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.
Single-Crystal X-ray Diffraction Analysis of 4-Methoxybenzo[d]iucr.orgtandfonline.comdioxole Derivatives
One such derivative, 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, was synthesized from myristicin aldehyde (7-methoxybenzo iucr.orgtandfonline.comdioxole-5-carbaldehyde). iucr.orgnih.gov Single-crystal X-ray analysis revealed that this compound crystallizes in the monoclinic crystal system with the centrosymmetric space group C2/c. iucr.org The analysis of derivatives confirms the planarity of the benzodioxole ring and provides precise bond lengths and angles for this moiety within a larger molecular framework. iucr.orgmdpi.com
Interactive Table: Crystallographic Data for a 4-Methoxybenzo[d] iucr.orgtandfonline.comdioxole Derivative
| Parameter | Value |
| Compound | 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one iucr.org |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.155 (4) |
| b (Å) | 8.0163 (11) |
| c (Å) | 20.019 (3) |
| β (°) | 109.284 (6) |
| Volume (ų) | 3960.3 (10) |
| Z | 8 |
Crystal Packing and Intermolecular Interactions
The study of crystal packing reveals how individual molecules arrange themselves in the crystal lattice, an arrangement governed by various intermolecular interactions. brynmawr.edu These interactions, though weaker than covalent bonds, dictate many of the material's bulk properties.
Quantum Chemical and Computational Studies
Density Functional Theory (DFT) has proven to be a powerful tool for modeling the molecular structure and understanding the quantitative structure-activity relationship (QSAR) of 4-Methoxybenzo[d] researchgate.netresearchgate.netdioxole derivatives, such as myristicin. researchgate.netresearchgate.netunpatti.ac.id Through geometry optimization using the DFT method, researchers can determine the most stable three-dimensional arrangement of atoms in these molecules. researchgate.netunpatti.ac.id For instance, a study on myristicin derivatives with various electron-donating groups (-C6H5, -NH2, -Cl, -F, and -H) calculated the total energy of each compound to identify the most optimal structure. researchgate.net
Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing the electronic excitation and reactivity of these compounds. researchgate.netsemanticscholar.org The energy difference between HOMO and LUMO, known as the energy gap, provides insights into the molecule's stability. unpatti.ac.idsemanticscholar.org The distribution of HOMO and LUMO across the molecular structure can reveal the regions most involved in electron donation and acceptance during chemical reactions. semanticscholar.org For example, in the derivative (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netresearchgate.netdioxol-5-yl)prop-2-en-1-one, both HOMO and LUMO were found to be predominantly located on the (E)-4-(7-methoxybenzo[d] researchgate.netresearchgate.netdioxol-5-yl)but-3-en-2-one portion of the molecule. semanticscholar.org
Furthermore, DFT calculations are employed to determine various electronic descriptors like dipole moment and net atomic charge, which are related to the molecule's polarity and are essential for QSAR studies. researchgate.net These computational approaches offer a detailed understanding of the electronic structure, which is fundamental to predicting the chemical behavior and biological activity of 4-Methoxybenzo[d] researchgate.netresearchgate.netdioxole derivatives. researchgate.net
Table 1: Calculated Total Energy of Myristicin Derivatives using DFT
| Compound Code | Substituent Group | Total Energy (kcal/mol) |
| M1 | -C6H5 | 175.49 |
| M2 | -NH2 | 132.707 |
| M3 | -Cl | 115.701 |
| M4 | -F | 116.048 |
| M5 | -H | 121.377 |
| Data sourced from a study on myristicin derivatives. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netunpatti.ac.id In the context of 4-Methoxybenzo[d] researchgate.netresearchgate.netdioxole derivatives, specifically myristicin analogues, QSAR studies have been conducted to predict their antioxidant activity. researchgate.netresearchgate.netunpatti.ac.id
The process involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. unpatti.ac.id These descriptors can be electronic, such as HOMO and LUMO energies and dipole moments obtained from DFT calculations, or they can represent other features like molecular weight and polar surface area. researchgate.net
By analyzing the correlation between these descriptors and the experimentally determined antioxidant activity, a QSAR model can be developed. researchgate.netunpatti.ac.id Multiple linear regression (MLR) is a common statistical method used to create the QSAR equation. researchgate.netnih.gov For a series of myristicin derivatives, a study successfully generated a QSAR equation with a high correlation coefficient (R=1.000) and coefficient of determination (R²=0.926), indicating a strong predictive ability of the model. researchgate.netunpatti.ac.id The developed equation was:
Log P = -2.600 + (0.006) IW - (1.558) qC8 - (6.532) EHOMO + (0.014) PSA + (0.133) MD researchgate.netunpatti.ac.id
This model demonstrates how specific structural and electronic properties contribute to the antioxidant potential of these compounds. researchgate.netunpatti.ac.id Such QSAR models are valuable tools in the rational design of new, more potent derivatives of 4-Methoxybenzo[d] researchgate.netresearchgate.netdioxole for various applications. researchgate.netnih.gov
Table 2: Key Parameters of the QSAR Equation for Myristicin Derivatives
| Parameter | Value |
| n | 6 |
| R | 1.000 |
| R² | 0.926 |
| SE | 0 |
| This table summarizes the statistical quality of the developed QSAR model. researchgate.netunpatti.ac.id |
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational flexibility of molecules over time. nih.govchemrxiv.org These simulations provide atomic-level insights into how molecules like 4-Methoxybenzo[d] researchgate.netresearchgate.netdioxole and its analogues move, change shape, and interact with their surroundings. nih.govmdpi.com By simulating the motion of every atom in the system, MD can reveal the ensemble of conformations that a molecule can adopt, which is crucial for understanding its function and interactions with biological targets. nih.govchemrxiv.org
Conformational analysis, often performed in conjunction with MD simulations, aims to identify the stable, low-energy conformations of a molecule. nih.gov For cyclic systems, such as the dioxole ring in 4-Methoxybenzo[d] researchgate.netresearchgate.netdioxole, MD simulations can explore different ring conformations and the energy barriers between them. nih.gov For instance, studies on similar ring systems like 1,3-dioxanes have used MD to investigate chair-chair interconversions and correlate the simulation results with experimentally determined ring inversion barriers. nih.gov
The information obtained from MD simulations is valuable for:
Understanding how the flexibility of a molecule affects its binding to a receptor. mdpi.com
Exploring the impact of different solvents on the conformational preferences of a molecule. chemrxiv.org
Generating multiple molecular conformations for use in more advanced computational techniques like ensemble docking. mdpi.com
The interaction of molecules with solvents can significantly influence their photophysical properties, such as light absorption and emission. This phenomenon, known as solvatochromism, has been investigated for derivatives of 4-Methoxybenzo[d] researchgate.netresearchgate.netdioxole. researchgate.netsemanticscholar.org Specifically, the solvatochromic behavior of (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netresearchgate.netdioxol-5-yl)prop-2-en-1-one has been studied using UV-visible absorption and fluorescence spectroscopy in various solvents of differing polarities. researchgate.netsemanticscholar.org
These studies reveal that the position of the absorption and emission maxima of the compound shifts with changes in solvent polarity. researchgate.net This shift is indicative of changes in the energy levels of the ground and excited states of the molecule due to interactions with the solvent. researchgate.netsemanticscholar.org A redshift (a shift to longer wavelengths) in the emission spectrum upon increasing solvent polarity often suggests a larger dipole moment in the excited state compared to the ground state, which is a characteristic of intramolecular charge transfer (ICT). nih.gov
To quantify the solute-solvent interactions, various empirical solvent polarity scales and multi-parametric approaches like the Kamlet-Taft and Catalán models are employed. researchgate.netsemanticscholar.orgrsc.org These models help to disentangle the contributions of non-specific interactions (dipolarity/polarizability) and specific interactions (hydrogen bonding) to the observed solvatochromic shifts. rsc.org
Furthermore, the experimental data can be used in conjunction with theoretical calculations to estimate the dipole moment of the molecule in its excited state using equations such as the Lippert-Mataga and Bakhshiev equations. researchgate.netsemanticscholar.org For the studied 4-Methoxybenzo[d] researchgate.netresearchgate.netdioxole derivative, it was observed that the excited state dipole moment was indeed greater than the ground state dipole moment, confirming the presence of ICT upon photoexcitation. semanticscholar.org Understanding the solvatochromic and photophysical properties is essential for the application of these compounds in areas such as fluorescent probes and sensors. mdpi.com
Pharmacological and Biological Research on 4 Methoxybenzo D 1 2 Dioxole Derivatives
Anticancer and Antitumor Activity Studies
In Vitro Cytotoxicity Assays against Human Cancer Cell Lines
Derivatives of 4-methoxybenzo[d] nih.govineosopen.orgdioxole have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research has shown that these compounds can inhibit the proliferation of cancer cells, with their efficacy often influenced by the specific substitutions on the molecular structure.
A series of litseaone B analogues, which incorporate the 4-methoxybenzo[d] nih.govineosopen.orgdioxole scaffold, were synthesized and evaluated for their antitumor activities. nih.gov One particular analogue, compound 4k , exhibited significant activity against A549 (lung cancer), HepG2 (liver cancer), and HCT-15 (colon cancer) cell lines, with IC50 values of 7.60 μM, 20.53 μM, and 4.59 μM, respectively. nih.govresearchgate.net Other analogues also showed varying degrees of cytotoxicity. For instance, apiole (B1665137) derivative AP-02 showed preferential cytotoxicity in human colon cancer cells. nih.gov
Thiourea derivatives that feature two benzo[d] nih.govineosopen.orgdioxol-5-yl moieties have also been synthesized and tested. nih.gov Many of these compounds displayed significant antitumor activity, with some showing greater potency than the reference drug doxorubicin. nih.gov For example, 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govineosopen.orgdioxol-5-yl)thiourea) (5) had IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF-7, while doxorubicin's values were 7.46, 8.29, and 4.56 µM, respectively. nih.gov These compounds were found to be non-cytotoxic to normal cell lines. nih.gov
Furthermore, a study on apiole derivatives, including AP-02 , AP-04 (5-methoxybenzo[d] nih.govineosopen.orgdioxole), and AP-05 , assessed their antitumor activities against a panel of human cancer cells from various organs, including breast, lung, colon, and liver. nih.gov The IC50 values were determined for each compound against these cell lines, highlighting their potential as broad-spectrum anticancer agents. nih.gov
Table 1: In Vitro Cytotoxicity of 4-Methoxybenzo[d] nih.govineosopen.orgdioxole Derivatives against Human Cancer Cell Lines
Molecular Mechanisms of Antitumor Action (e.g., Tubulin Polymerization Inhibition)
The antitumor activity of 4-methoxybenzo[d] nih.govineosopen.orgdioxole derivatives is often attributed to their ability to interfere with critical cellular processes, most notably tubulin polymerization. Microtubules, which are dynamic polymers of α/β-tubulin heterodimers, are essential for cell division, making them a key target for anticancer drugs. nih.gov
Research has shown that certain derivatives of 4-methoxybenzo[d] nih.govineosopen.orgdioxole can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net For example, the litseaone B analogue 4k was found to act on tubulin and inhibit its polymerization. nih.govresearchgate.net This was confirmed through immunofluorescence staining experiments. nih.govresearchgate.net Further studies using flow cytometry revealed that compound 4k could block the cell cycle in the G2/M phase, induce a decrease in mitochondrial membrane potential, and ultimately lead to apoptosis in A549 cells. nih.govresearchgate.net A molecular docking study also suggested a possible binding model for this interaction. nih.gov
Other studies have also highlighted the role of these derivatives as tubulin polymerization inhibitors. For instance, imidazothiazole-benzimidazole derivatives have been synthesized and shown to act as potential tubulin polymerization inhibitors. ijprajournal.com Compound 20 from this series inhibited porcine tubulin polymerization with an IC50 value of 1.68 µM and caused an accumulation of A549 cells in the G2/M phase of the cell cycle. ijprajournal.com Similarly, compounds 14 and 15 from another series inhibited tubulin polymerization by 59% and 56%, respectively, at a concentration of 3 µM. ijprajournal.com
Antimicrobial and Antifungal Efficacy Evaluations
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of 4-methoxybenzo[d] nih.govineosopen.orgdioxole have been investigated for their potential as antibacterial agents. Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1,3-dioxolane (B20135) derivatives have demonstrated antimicrobial activity, which is thought to be linked to their antiradical properties and their hydrophilic-hydrophobic balance. researchgate.net
In one study, newly synthesized 2-amino-4H-pyran-3-carbonitrile derivatives containing the 2-ethoxybenzo[d] nih.govineosopen.orgdioxol-5-yl moiety were evaluated for their antimicrobial activities. gurunanakcollegeasc.in Additionally, some 1,3,4-oxadiazole (B1194373) derivatives have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov
Antioxidant Properties and Radical Scavenging Mechanisms
Derivatives of 4-methoxybenzo[d] nih.govineosopen.orgdioxole are also recognized for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of their biological activity. The antioxidant potential is often attributed to the presence of the benzodioxole ring system and the methoxy (B1213986) group.
The primary mechanisms by which antioxidants scavenge free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govsemanticscholar.org Theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate these mechanisms for various antioxidant compounds. nih.govresearchgate.netpreprints.org
For instance, research on myristicin (B1677595) derivatives, which contain the 6-allyl-4-methoxybenzo[d] nih.govineosopen.orgdioxole structure, has explored their antioxidant activity through molecular modeling and quantitative structure-activity relationship (QSAR) studies. researchgate.netresearchgate.net These studies help in understanding how different substituents on the core structure influence the antioxidant capacity.
Furthermore, a study on N-(methoxyphenyl)benzo[d] nih.govineosopen.orgdioxole-5-carboxamide derivatives showed that some of these compounds exhibit moderate antioxidant activity. najah.edu For example, benzodiazepine (B76468) derivatives 7a and 7b had IC50 values of 39.85 and 79.95 µM, respectively, in an antioxidant assay. najah.edu
Table 3: Mentioned Compounds
Other Biological Activities and Therapeutic Potential
Derivatives of the 4-Methoxybenzo[d] nih.govacs.orgdioxole scaffold, notably myristicin (6-allyl-4-methoxy-1,3-benzodioxole), have been investigated for a range of biological effects. These studies highlight the compound's potential in various therapeutic areas.
Anti-inflammatory Investigations
Myristicin, a prominent derivative of 4-methoxybenzo[d] nih.govacs.orgdioxole found in various plants like nutmeg, has demonstrated significant anti-inflammatory properties. nih.govmdpi.com Research using RAW 264.7 mouse macrophages stimulated with double-stranded RNA (dsRNA) showed that myristicin can inhibit the production of numerous inflammatory mediators without affecting cell viability at concentrations up to 50 μM. nih.govmdpi.com This inhibitory action is believed to be linked to the calcium pathway. nih.govmdpi.com
The anti-inflammatory effect is characterized by the suppression of key signaling molecules and pro-inflammatory agents. Myristicin has been shown to inhibit the production of nitric oxide (NO), various interleukins (IL), chemokines, and growth factors. nih.govmdpi.commdpi.com For instance, the methanol (B129727) extract of mace, the aril of Myristica fragrans, and its subsequent fractions containing myristicin exhibited potent and lasting anti-inflammatory activity in rat models, comparable to the non-steroidal anti-inflammatory drug indomethacin. nih.gov This suggests that the anti-inflammatory action of mace is largely attributable to its myristicin content. nih.gov
| Category | Inhibited Mediator |
|---|---|
| Reactive Species | Nitric Oxide (NO) |
| Cytokines | Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) | |
| Chemokines & Growth Factors | Interferon inducible protein-10 (IP-10) |
| Monocyte chemotactic protein-1 (MCP-1) | |
| Monocyte chemotactic protein-3 (MCP-3) | |
| Macrophage inflammatory protein-1α (MIP-1α) | |
| Macrophage inflammatory protein-1β (MIP-1β) | |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | |
| Other | Leukemia inhibitory factor (LIF) |
Antihypertensive Studies
Investigations into the therapeutic potential of plant extracts containing 4-methoxybenzo[d] nih.govacs.orgdioxole derivatives have indicated possible antihypertensive effects. A study on the aqueous extract of parsley (Petroselinum crispum), a plant known to contain myristicin, explored its activity on blood pressure. mdpi.comnih.gov In vivo studies using rats demonstrated that the extract could induce a decrease in blood pressure parameters. nih.gov Complementary in vitro experiments with isolated thoracic aorta rings revealed a potent vasorelaxant activity. nih.gov Further analysis suggested that this effect was due to the blockage of vascular calcium channels, although other mechanisms may also be involved. mdpi.comnih.gov
Immunomodulatory Effects
Myristicin has been identified as having immunomodulatory properties, affecting the response of the immune system. unanijournal.com It has been reported to modulate cytokine production, which is crucial for immune regulation. jamdsr.com Specifically, myristicin can downregulate the production of Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ). jamdsr.com The compound's anti-inflammatory actions on macrophages, key cells of the innate immune system, also contribute to its immunomodulatory profile by inhibiting the release of various cytokines, chemokines, and growth factors. nih.govmdpi.com
Auxin Receptor Agonist Activity and Plant Growth Promotion
In the field of agriculture, derivatives of benzo[d] nih.govacs.orgdioxole have been developed as potent agonists for the auxin receptor TIR1, leading to significant plant growth promotion. frontiersin.orgnih.gov Auxins are critical phytohormones that regulate root growth and development. frontiersin.orgnih.gov
Researchers designed and synthesized a series of N-(benzo[d] nih.govacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds. frontiersin.orgnih.gov One derivative, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). frontiersin.orgnih.gov At a concentration of 0.1 μM, compound K-10 showed a superior promotive effect on the primary roots of Arabidopsis compared to the lead compound and the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). frontiersin.org This indicates that the benzo[d] nih.govacs.orgdioxole scaffold can be effectively utilized to create powerful plant growth regulators.
| Compound | Concentration (μM) | Promotive Rate (%) |
|---|---|---|
| K-10 | 0.1 | 37.1% |
| HTS05309 (Lead Compound) | 0.1 | 18.7% |
| NAA (1-Naphthylacetic Acid) | 0.1 | -36.9% |
Structure-Activity Relationship (SAR) Investigations in 4-Methoxybenzo[d]nih.govacs.orgdioxole Scaffold
The biological effects of 4-Methoxybenzo[d] nih.govacs.orgdioxole derivatives are highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to this scaffold influence biological potency and in optimizing compounds for specific targets.
Impact of Substituent Modifications on Biological Potency
Modifying the substituents on the 4-methoxybenzo[d] nih.govacs.orgdioxole core and its associated side chains has a profound impact on various biological activities, from anticancer and antimicrobial effects to plant growth promotion.
For Auxin Receptor Agonist Activity: In the development of auxin receptor agonists, SAR studies of N-(benzo[d] nih.govacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives revealed that the type and position of substituents on the benzyl (B1604629) ring were critical for root-promoting activity. frontiersin.org
Electron-donating groups (like methyl) at the para position of the benzyl ring tended to enhance the root-promotive effect.
Electron-withdrawing groups (like trifluoromethyl or nitro) at the same position generally decreased activity.
Compound K-10 , which features a 4-methylbenzyl group, was identified as the most potent derivative in this series for promoting root growth. frontiersin.orgnih.gov
For Anticancer Activity: The 4-methoxybenzo[d] nih.govacs.orgdioxole moiety has been used to modify existing drug candidates to improve their potency. In one study, replacing the 3,4,5-trimethoxyphenyl group of an anticancer agent with a 4-methoxybenzo[d] nih.govacs.orgdioxole group resulted in a compound with greater activity. semanticscholar.org This highlights the favorable interactions of this specific dioxole ring system with the biological target, in this case, the colchicine (B1669291) site on β-tubulin. semanticscholar.org
For Antimicrobial and Antioxidant Activity: The substitution pattern on the aromatic rings of benzodioxole-containing compounds like chalcones and stilbenoids significantly influences their antibacterial and antioxidant capabilities. mdpi.com The position of electron-donating methoxy groups is particularly important. mdpi.com Furthermore, a quantitative structure-activity relationship (QSAR) study on myristicin derivatives showed that substituting the methoxy group with different electron-donating groups (-C6H5, -NH2, -Cl, -F, -H) altered the antioxidant activity of the compounds. unpatti.ac.idresearchgate.net
Pharmacophore Modeling and Ligand Design for 4-Methoxybenzo[d]mdpi.comijprajournal.comdioxole Derivatives
The 4-methoxybenzo[d] mdpi.comijprajournal.comdioxole scaffold has emerged as a significant pharmacophore in the design of novel therapeutic agents, particularly in the realm of anticancer research. Its unique structural and electronic properties make it an attractive moiety for developing derivatives that can effectively interact with biological targets. This section delves into the pharmacophore modeling and ligand design strategies centered around this compound, with a primary focus on its application in the development of tubulin inhibitors.
Pharmacophore Models for Tubulin Inhibitors
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For tubulin inhibitors that target the colchicine binding site, several key pharmacophoric features have been identified through various studies. These models generally consist of a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all spatially arranged to optimize interaction with the amino acid residues of the binding pocket. nih.govmdpi.com
A typical pharmacophore model for a colchicine-site tubulin inhibitor includes:
One or more hydrogen bond acceptors. nih.govmdpi.com
A hydrogen bond donor. nih.gov
A hydrophobic feature. nih.govmdpi.com
One or more aromatic rings. nih.govmdpi.com
These features are critical for the ligand to bind effectively within the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov The 4-methoxybenzo[d] mdpi.comijprajournal.comdioxole moiety can satisfy some of these requirements, with its oxygen atoms acting as potential hydrogen bond acceptors and the aromatic ring system contributing to hydrophobic and aromatic interactions.
Ligand Design Strategies for 4-Methoxybenzo[d] mdpi.comijprajournal.comdioxole Derivatives as Tubulin Inhibitors
Ligand design efforts have successfully incorporated the 4-methoxybenzo[d] mdpi.comijprajournal.comdioxole scaffold to create potent tubulin polymerization inhibitors. These strategies often involve structure-activity relationship (SAR) studies and molecular docking to refine the chemical structure for enhanced biological activity.
One notable approach involves the replacement of the 3,4,5-trimethoxyphenyl (TMP) group, a common feature in many colchicine site inhibitors, with the 4-methoxybenzo[d] mdpi.comijprajournal.comdioxole moiety. In a series of imidazole-based anticancer agents, this substitution led to the most active compound, suggesting that the dioxole ring system is a favorable replacement for the TMP group. mdpi.comijprajournal.com The activity was found to be dependent on the ring size, with the dioxole ring-containing compound showing the highest potency. mdpi.comijprajournal.com
Another successful strategy has been the design of conformational mimetics of known tubulin inhibitors. For instance, derivatives of the α-methyl chalcone (B49325) TUB091 were designed where 4-methoxybenzo[d] mdpi.comijprajournal.comdioxole was used as a key building block in the synthesis of 1,2,3,4-tetrahydronaphthalen-2-yl arylketones. csic.es This approach aimed to mimic the bioactive conformation of the parent compound, leading to potent antiproliferative activity. csic.es
Furthermore, analogues of the natural product litseaone B have been synthesized, incorporating the 7-methoxybenzo[d] mdpi.comijprajournal.comdioxol-4-yl group. These chalcone-like compounds were designed by introducing various substituents on the B-ring. nih.govresearchgate.net Molecular docking studies of these analogues have shown that they can bind to the colchicine site of tubulin. nih.govresearchgate.net
The following tables summarize the biological activities of some 4-methoxybenzo[d] mdpi.comijprajournal.comdioxole derivatives from different studies.
Table 1: Antiproliferative Activity of Imidazole Derivatives
| Compound | Modification | Cell Line | IC₅₀ (nM) |
| Compound 9 | Contains a 3-methoxybenzo csic.esfrontiersin.org-dioxene ring system | A375 | 1.1 mdpi.comijprajournal.com |
| M14 | 1.2 mdpi.comijprajournal.com | ||
| RPMI7951 | 3.3 mdpi.comijprajournal.com | ||
| VERU-111 Analogue (13f) | Contains a 3-methoxybenzo csic.esfrontiersin.org-dioxene moiety | Melanoma Cell Lines | 1.1 - 3.3 nih.gov |
Data sourced from multiple studies highlighting the potency of dioxole-containing compounds. mdpi.comijprajournal.comnih.gov
Table 2: Antiproliferative Activity of Litseaone B Analogues
| Compound | Cell Line | IC₅₀ (µM) |
| 4k | A549 | 7.60 nih.govresearchgate.net |
| HepG2 | 20.53 nih.govresearchgate.net | |
| HCT-15 | 4.59 nih.govresearchgate.net |
These analogues were designed with the 7-methoxybenzo[d] mdpi.comijprajournal.comdioxol-4-yl scaffold and showed significant activity against various cancer cell lines. nih.govresearchgate.net
Table 3: Tubulin Polymerization Inhibition
| Compound | Activity |
| Compound 9 | Nearly complete inhibition of tubulin assembly at 10 µM. mdpi.comijprajournal.com |
| 4k | Demonstrated ability to act on tubulin and inhibit its polymerization. nih.govresearchgate.net |
| VERU-111 Analogue (13f) | Confirmed direct binding to the colchicine site and inhibition of tubulin assembly. nih.gov |
These findings underscore the role of the 4-methoxybenzo[d] mdpi.comijprajournal.comdioxole scaffold in designing effective tubulin inhibitors. mdpi.comijprajournal.comnih.govresearchgate.netnih.gov
Applications of 4 Methoxybenzo D 1 2 Dioxole in Applied Chemistry and Materials Science
Agrochemical Applications in 4-Methoxybenzo[d]wikipedia.orgmdpi.comdioxole Research
The benzo[d] wikipedia.orgmdpi.comdioxole ring system, particularly when substituted with a methoxy (B1213986) group, is integral to the structure of various biologically active molecules, including those with applications in agriculture. Research has focused on both naturally occurring and synthetic derivatives for their potential as insecticides, insecticide synergists, and plant growth regulators.
A prominent naturally occurring insecticide containing this moiety is Myristicin (B1677595), or 4-methoxy-6-allyl-benzo[d] wikipedia.orgmdpi.comdioxole. wikipedia.org Found in the essential oils of plants like nutmeg, Myristicin has demonstrated insecticidal properties against a range of agricultural pests. wikipedia.orgmdpi.comwiley.com Furthermore, it has been shown to act as a synergist, enhancing the efficacy of other insecticides. wikipedia.org Its effectiveness has been documented against pests such as Aedes aegypti (mosquito larvae), Spilosoma obliqua (hairy caterpillars), Epilachna varivestis (Mexican bean beetles), and Acyrthosiphon pisum (pea aphids). wikipedia.org
Synthetic derivatives are also a key area of investigation. Compounds like 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- serve as important intermediates in the synthesis of more complex agrochemicals. cymitquimica.com Research into benzodioxole derivatives has indicated their potential for broader benefits within the agrochemical sector. japsonline.com For instance, a series of N-(benzo[d] wikipedia.orgmdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and synthesized based on a lead compound identified for its potential as a plant growth regulator. frontiersin.org These synthetic analogs were subsequently evaluated for their ability to promote root growth in plants like Arabidopsis thaliana and Oryza sativa. frontiersin.org
| Pest Species | Common Name | Research Finding |
| Aedes aegypti | Mosquito (larvae) | Myristicin shows insecticidal activity. wikipedia.org |
| Spilosoma obliqua | Hairy caterpillar | Myristicin shows insecticidal activity. wikipedia.org |
| Epilachna varivestis | Mexican bean beetle | Myristicin shows insecticidal activity. wikipedia.org |
| Acyrthosiphon pisum | Pea aphid | Myristicin shows insecticidal activity. wikipedia.org |
Polymer Chemistry and Material Stabilization: Photostabilizers Derived from 4-Methoxybenzo[d]wikipedia.orgmdpi.comdioxole Moieties
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to a loss of mechanical properties and discoloration. jmchemsci.com The incorporation of photostabilizers is a common strategy to enhance the durability of polymeric materials. The 4-methoxybenzo[d] wikipedia.orgmdpi.comdioxole moiety has been successfully integrated into molecules designed to protect polymers from photodegradation.
One successful approach involves the synthesis of Schiff bases derived from precursors containing the benzo[d] wikipedia.orgmdpi.comdioxole structure, such as 3,4-(methylenedioxy) cinnamic acid. jmchemsci.comjmchemsci.comresearchgate.net These Schiff bases have been shown to be effective photostabilizers for polymers like poly(styrene-co-butadiene) (PSB) and poly(vinyl chloride) (PVC). jmchemsci.comresearchgate.net When blended with the polymer, these additives significantly slow down the rate of photo-degradation. jmchemsci.comjmchemsci.com
The mechanism of stabilization is multifaceted. These compounds can absorb harmful UV radiation and dissipate the energy as harmless heat. jmchemsci.com Additionally, they can act as radical scavengers, neutralizing the highly reactive radical species that are generated during the photo-oxidation of the polymer and which propagate the degradation process. jmchemsci.com The effectiveness of these benzodioxole-derived stabilizers is typically assessed by monitoring changes in the polymer's chemical structure (e.g., the formation of carbonyl groups via infrared spectroscopy), its average molecular weight, and its surface morphology during prolonged exposure to UV light. jmchemsci.comjmchemsci.comresearchgate.net
| Polymer | Stabilizer Type | Precursor Containing Benzo[d] wikipedia.orgmdpi.comdioxole Moiety | Stabilization Mechanism |
| Poly(styrene-co-butadiene) (PSB) | Schiff bases | 3,4-(methylenedioxy) cinnamic acid | UV absorption, Radical scavenging. jmchemsci.comjmchemsci.com |
| Poly(vinyl chloride) (PVC) | Schiff bases | Heterocyclic compounds including benzodioxole derivatives | UV absorption, Peroxide decomposition. researchgate.net |
Natural Product Chemistry and Analog Design Involving 4-Methoxybenzo[d]wikipedia.orgmdpi.comdioxole Derivatives
The 4-methoxybenzo[d] wikipedia.orgmdpi.comdioxole framework is a recurring structural element in a diverse array of natural products, making it a target of significant interest for synthetic chemists. nih.gov Its presence in biologically active molecules provides a foundation for the design and synthesis of novel analogs with potentially enhanced or modified properties.
Myristicin is a classic example of a natural product featuring this core structure. wikipedia.orgwiley.com Beyond such well-known compounds, chemists have focused on creating complex molecules using 4-methoxybenzo[d] wikipedia.orgmdpi.comdioxole derivatives as starting materials or key building blocks. For example, synthetic routes have been developed to produce analogs of the natural product litseaone B, starting from 1-(7-Methoxybenzo[d] wikipedia.orgmdpi.comdioxol-4-yl)ethan-1-one. tandfonline.comresearchgate.net Similarly, the synthesis of natural dihydrostilbenes and their analogs, which possess a 7-methoxybenzo[d] wikipedia.orgmdpi.comdioxol-5-yl group, has been achieved. nih.gov
The versatility of this chemical scaffold is further demonstrated in its use for constructing complex chemotypes.
Daunorubicin Derivatives: 4-Methoxybenzo[d] wikipedia.orgmdpi.comdioxole-5-carboxylic acid has been incorporated into the structure of the anthracycline daunorubicin. ineosopen.org
Spiro Lignans: The synthesis of the tetracyclic core of polycyclic spiro lignan (B3055560) natural products has utilized methyl 6-bromo-7-methoxybenzo[d] wikipedia.orgmdpi.comdioxole-5-carboxylate as a key intermediate. acs.org
Furofuran Lignans: (±)-Phrymarolin II, a furofuran lignan, and its analogs have been synthesized starting from 6-methoxy-1,3-benzodioxole-5-carbaldehyde. nwsuaf.edu.cn
The development of efficient synthetic methodologies, such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has expanded the ability of chemists to create a wide range of novel derivatives based on the 4-methoxybenzo[d] wikipedia.orgmdpi.comdioxole core. tandfonline.comworldresearchersassociations.com
| Natural Product Class/Target | 4-Methoxybenzo[d] wikipedia.orgmdpi.comdioxole Starting Material/Intermediate |
| Litseaone B Analogues | 1-(7-Methoxybenzo[d] wikipedia.orgmdpi.comdioxol-4-yl)ethan-1-one. tandfonline.comresearchgate.net |
| Dihydrostilbenes | 7-methoxybenzo[d] wikipedia.orgmdpi.comdioxol-5-yl moiety. nih.gov |
| Daunorubicin Derivatives | 4-Methoxybenzo[d] wikipedia.orgmdpi.comdioxole-5-carboxylic acid. ineosopen.org |
| Polycyclic Spiro Lignans | Methyl 6-bromo-7-methoxybenzo[d] wikipedia.orgmdpi.comdioxole-5-carboxylate. acs.org |
| Furofuran Lignans | 6-methoxy-1,3-benzodioxole-5-carbaldehyde. nwsuaf.edu.cn |
Advanced Analytical Methodologies for 4 Methoxybenzo D 1 2 Dioxole Detection and Quantification
Chromatographic Techniques for Separation and Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for this purpose, with the choice depending on the sample matrix and the required analytical parameters.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. savemyexams.com Given the volatility of 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole, GC is an excellent method for its quantification. In GC, an inert carrier gas (the mobile phase), such as helium or nitrogen, transports the vaporized sample through a column containing a stationary phase. savemyexams.com The separation is based on the differential partitioning of the analyte between the two phases. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. savemyexams.com The analysis of various benzodioxole derivatives by GC, often coupled with a mass spectrometer (GC-MS), is a widely used and effective method. cmbr-journal.com
For 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole, a typical GC method would involve a non-polar or medium-polarity capillary column. The retention time, under specific conditions of temperature programming, gas flow rate, and column type, serves as a qualitative identifier, while the area under the corresponding peak in the chromatogram is proportional to the compound's concentration.
Interactive Table 1: Typical Parameters for Gas Chromatography Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Fused-silica capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of semi-volatile organic compounds. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | A versatile phase suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. savemyexams.com |
| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration samples. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantification; MS for definitive identification. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a separation technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. wikipedia.orgbiomedpharmajournal.org It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic molecules like 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole. pensoft.net
In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. wikipedia.orgpensoft.net 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole, being a moderately nonpolar compound, would be retained on the C18 column and eluted by the organic-aqueous mobile phase. The retention time is controlled by adjusting the ratio of the organic solvent in the mobile phase. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs ultraviolet light.
Interactive Table 2: Typical Parameters for HPLC Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Reversed-Phase C18 (e.g., LiChrosorb RP-18) | Provides retention for nonpolar to moderately polar analytes. pensoft.net |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol (B129727)/Water | Elutes the analyte from the column; composition can be tuned to optimize separation. pensoft.net |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |
| Detector | UV-Vis Detector (set at ~280-290 nm) or Mass Spectrometry (MS) | UV detection is suitable due to the aromatic structure; MS provides higher selectivity. |
| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times. mdpi.com |
Mass Spectrometry-Based Analytical Methods for High-Sensitivity Determination
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides unparalleled sensitivity and specificity for the identification and quantification of compounds like 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the detection capabilities of MS. cmbr-journal.com As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are fragmented into characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, allowing for its unambiguous identification by comparison to spectral libraries. cmbr-journal.com The PubChem database includes GC-MS data for 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole, confirming the utility of this method. nih.gov
Interactive Table 3: GC-MS Fragmentation Data for 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Plausible Fragment Ion |
|---|---|---|
| 152 | High | Molecular Ion [M]+ |
| 151 | High | [M-H]+ |
| 137 | Medium | [M-CH3]+ |
| 109 | Medium | [M-CH3-CO]+ |
| 77 | Low | [C6H5]+ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the method of choice for compounds that are not suitable for GC. The interface between the HPLC and the mass spectrometer involves an ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which ionizes the analyte molecules from the liquid phase. Studies on related substituted aromatic compounds have successfully utilized LC-MS for their analysis. jst.go.jpnih.gov For 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole, positive-ion ESI would likely produce a strong signal for the protonated molecule [M+H]⁺, which can be used for quantification in selected ion monitoring (SIM) mode for high sensitivity.
Electrochemical and Biosensor Approaches in 4-Methoxybenzo[d]researchgate.netcmbr-journal.comdioxole Analysis
While chromatographic methods are highly established, electrochemical and biosensor-based approaches offer promising alternatives, potentially providing rapid, low-cost, and portable analysis.
Electrochemical Methods
Electrochemical sensors operate by detecting changes in electrical properties (such as current or potential) that occur when the target analyte interacts with an electrode surface. The feasibility of detecting 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole electrochemically relies on its ability to be oxidized or reduced. The presence of the electron-donating methoxy (B1213986) group and the benzodioxole ring suggests that the compound is susceptible to electrochemical oxidation. acs.orgbeilstein-journals.org
Techniques like cyclic voltammetry (CV) could be employed to study the redox behavior of 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole at various electrode materials (e.g., glassy carbon, platinum). d-nb.info The oxidation of the aromatic ring would generate a current peak at a specific potential. The height of this peak would be proportional to the concentration of the analyte, forming the basis for a quantitative method. While specific studies on this exact compound are not prevalent, research on the electrochemical oxidation of methoxybenzenes and related phenols demonstrates the viability of this approach for quantitative analysis. researchgate.netbeilstein-journals.orgscispace.com
Biosensor Approaches
Biosensors are analytical devices that integrate a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a physical transducer to generate a measurable signal. researchgate.netresearchgate.net Although no specific biosensor for 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole has been reported, several strategies could be envisioned for its development.
Enzyme-Based Biosensors: An amperometric biosensor could be constructed using an immobilized enzyme that catalyzes a reaction involving 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole. For instance, oxidoreductase enzymes like laccase or certain peroxidases are known to act on phenolic and methoxy-substituted aromatic compounds. capes.gov.brnih.gov The enzymatic reaction could consume O₂ or produce an electroactive species like H₂O₂, which can be detected at an electrode. The resulting current change would correlate with the analyte concentration.
Affinity-Based Biosensors: This approach relies on the specific binding of the analyte to a bioreceptor. It may be possible to develop an aptamer—a short single-stranded DNA or RNA molecule—that binds with high affinity and specificity to 4-Methoxybenzo[d] researchgate.netcmbr-journal.comdioxole. nih.gov The successful isolation of aptamers for other benzodioxole derivatives supports this possibility. nih.gov This aptamer could be integrated into an optical or electrochemical sensor platform where the binding event triggers a detectable signal, such as a change in fluorescence or impedance. researchgate.netirdindia.in
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methoxybenzo[d][1,3]dioxole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The Claisen-Schmidt condensation is widely used to synthesize benzo[d][1,3]dioxole derivatives. For example, chalcones derived from 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aldehydes can react with phenylhydrazine in absolute alcohol to form pyrazole derivatives . Optimization involves solvent selection (e.g., absolute ethanol for better yield), temperature control (reflux conditions), and purification via column chromatography. Challenges like unexpected debromination during Friedel-Crafts acylation (e.g., in ) highlight the need for alternative pathways, such as using sodium borohydride for Se–Se bond cleavage in organoselenium derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound-based compounds?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ⁷⁷Se) is critical for structural elucidation, especially for selenium-containing derivatives . IR spectroscopy identifies functional groups like C=O or N–H, while mass spectrometry confirms molecular weights. Elemental analysis validates purity. For complex conformations (e.g., puckered 1,3-dioxole rings), MP4/6-31G**//MP2/6-31G** calculations and Natural Bond Orbital (NBO) analysis resolve stereoelectronic effects like the anomeric effect .
Q. How is antimicrobial activity evaluated for benzo[d][1,3]dioxole derivatives, and how can data variability be addressed?
- Methodological Answer : Use standardized microdilution assays (e.g., MacLowry’s method) to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains . Variability in activity (e.g., compounds 4a and 4d showing stronger antibacterial effects than others) may arise from substituent electronic effects. Structure-Activity Relationship (SAR) studies, supported by molecular docking, can rationalize discrepancies by correlating lipophilicity or hydrogen-bonding capacity with bioactivity .
Advanced Research Questions
Q. How does the benzo[d][1,3]dioxole moiety influence the induction of G-quadruplex DNA structures, and what structural features enhance this activity?
- Methodological Answer : The benzo[d][1,3]dioxole group acts as an electron-deficient π-surface, promoting stacking interactions with G-quadruplex telomeric DNA. Alkaloids with two dioxole groups (e.g., coptisine) show stronger induction than those with one (e.g., berberine) . Steric hindrance (e.g., methyl groups near the dioxole) reduces activity, as seen in chelerythrine. Computational modeling (e.g., molecular dynamics) and Circular Dichroism (CD) spectroscopy validate these interactions .
Q. What challenges arise in incorporating benzo[d][1,3]dioxole into metal-organic frameworks (MOFs), and how do functional groups affect framework topology?
- Methodological Answer : Solvothermal synthesis with dioxole-BDC (benzo[d][1,3]dioxole-4,7-dicarboxylic acid) and Zn(II) yields frameworks like IRMOF-1-dioxole. The dioxole group can coordinate metals, altering topology (e.g., MOF-1-dioxole vs. IRMOF-1-dioxole). Co-ligands (e.g., 4,4'-bipyridine) enable mixed-linker frameworks (BMOF-2-dioxole). Thermogravimetric analysis (TGA) and gas sorption studies reveal stability and porosity differences .
Q. How can this compound derivatives be leveraged in rational drug design, particularly as bioisosteres or pharmacophore components?
- Methodological Answer : The dioxole core serves as a bioisostere for amides in cystic fibrosis transmembrane conductance regulator (CFTR) correctors. For example, 2,2-difluorobenzo[d][1,3]dioxole cyclopropane triazoles mimic carboxamide pharmacophores while improving metabolic stability . Ligand-based virtual screening (LBVS) using ROCS color functions identifies key pharmacophore features, such as hydrogen-bond acceptors from dioxole oxygen atoms .
Q. What strategies resolve contradictions in the biological activity of structurally similar benzo[d][1,3]dioxole derivatives?
- Methodological Answer : Combine in vitro assays with computational tools. For example, antifungal activity discrepancies among pyrazole derivatives (e.g., 4a vs. 4g) can be analyzed using 3D-QSAR models to map electrostatic/hydrophobic fields. Conflicting cytotoxicity data may require comparative metabolomics or proteomics to identify off-target effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
